REACTION_CXSMILES
|
[N:1]1([C:7]2[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl>C(O)C>[NH2:13][C:12]1[C:7]([N:1]2[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]2)=[N:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
445 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
WASH
|
Details
|
washed with ethanol, chloroform, ethanol and water
|
Type
|
CUSTOM
|
Details
|
The organic solvents are removed
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
CUSTOM
|
Details
|
The remaining material is partitioned between methylene chloride (3×250 ml) and sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |